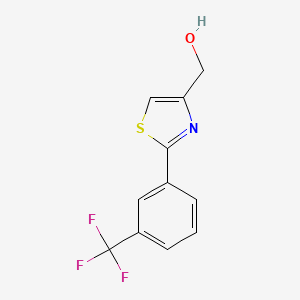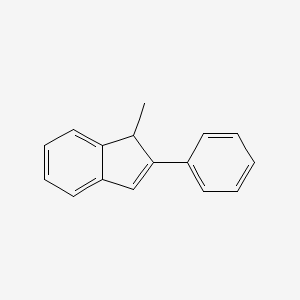
1-Methyl-2-phenylindene
Vue d'ensemble
Description
1-Methyl-2-phenyl-1H-indene is an organic compound belonging to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by a methyl group and a phenyl group attached to the indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction is typically catalyzed by transition metals such as ruthenium or platinum in the presence of specific ligands . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst .
Industrial Production Methods: Industrial production of 1-Methyl-2-phenylindene often employs catalytic processes due to their efficiency and selectivity. The use of palladium-catalyzed Suzuki coupling followed by ring-closing metathesis is a notable example . These methods allow for the large-scale production of the compound with high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions are often used, with aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted indenes depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-2-phenyl-1H-indene has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-phenylindene and its derivatives often involves interactions with specific molecular targets. For instance, its bioactive derivatives may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Indene: The parent compound without the methyl and phenyl groups.
2-Phenylindene: Lacks the methyl group.
1-Methylindene: Lacks the phenyl group.
Uniqueness: 1-Methyl-2-phenyl-1H-indene is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
3661-63-0 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-methyl-2-phenyl-1H-indene |
InChI |
InChI=1S/C16H14/c1-12-15-10-6-5-9-14(15)11-16(12)13-7-3-2-4-8-13/h2-12H,1H3 |
Clé InChI |
SOKYZLBJLDLMTR-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

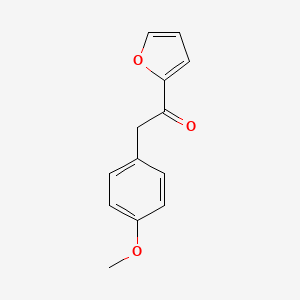
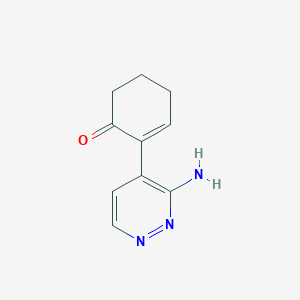
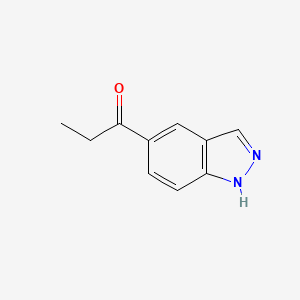
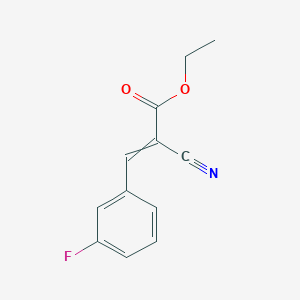
![trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane](/img/structure/B8732950.png)
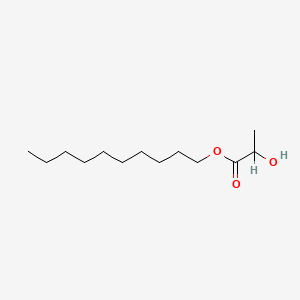
![3-[4-(Acetyloxy)-3,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B8732959.png)
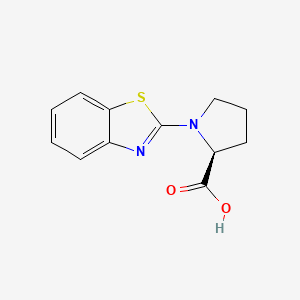
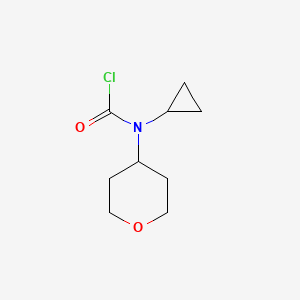
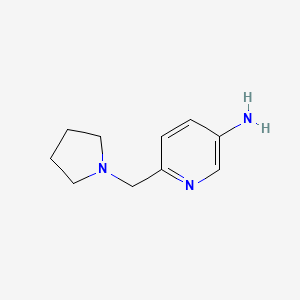

![1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B8733006.png)
![Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8733007.png)
